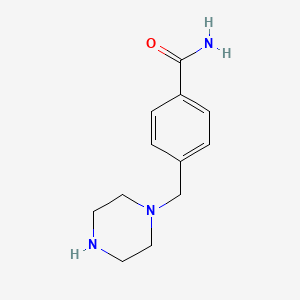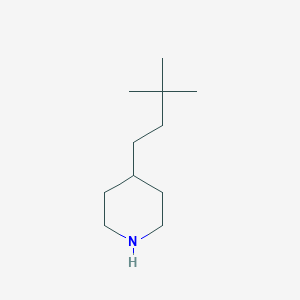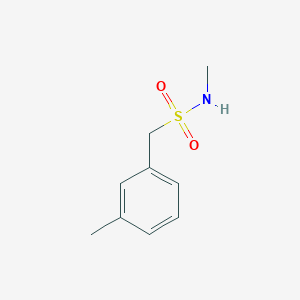![molecular formula C11H13FO2 B13226161 [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an oxolane ring, which is further connected to a methanol group. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with a chiral oxirane derivative under controlled conditions. The reaction is catalyzed by a suitable Lewis acid, such as boron trifluoride etherate, to facilitate the formation of the oxolane ring. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)oxolan-2-carboxylic acid.
Reduction: Formation of 4-(4-fluorophenyl)oxolan-2-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the oxolane ring provides structural stability. The compound may modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol can be compared with similar compounds such as:
[(2R,4R)-4-(4-Chlorophenyl)oxolan-2-yl]methanol: Similar structure but with a chlorine atom instead of fluorine.
[(2R,4R)-4-(4-Bromophenyl)oxolan-2-yl]methanol: Similar structure but with a bromine atom instead of fluorine.
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
属性
分子式 |
C11H13FO2 |
|---|---|
分子量 |
196.22 g/mol |
IUPAC 名称 |
[(2R,4R)-4-(4-fluorophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
InChI 键 |
ZUTPILFYTQSBGX-GXSJLCMTSA-N |
手性 SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)F |
规范 SMILES |
C1C(COC1CO)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


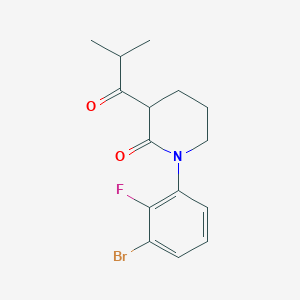
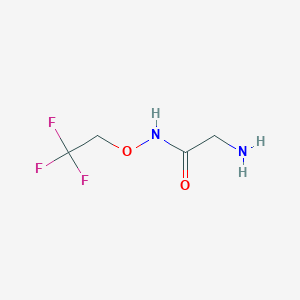

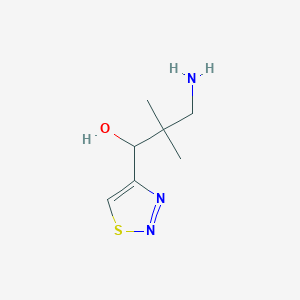
![tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13226099.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
![2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
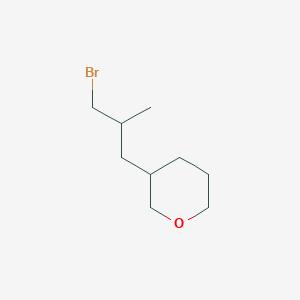
![3-Bromo-6-ethyl-4-methyl-5-propyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13226137.png)
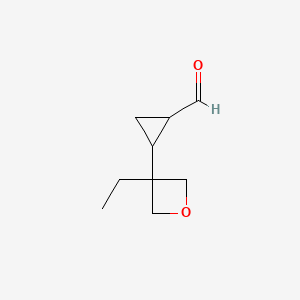
![9-Oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13226155.png)
